molecular formula C6H9NO B2943959 5-Azaspiro[2.4]heptan-4-one CAS No. 3697-70-9

5-Azaspiro[2.4]heptan-4-one

Cat. No. B2943959
CAS RN: 3697-70-9
M. Wt: 111.144
InChI Key: YNZIVTLXBOAMAP-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-4-one is a chemical compound with the CAS Number: 3697-70-9 . It has a molecular weight of 111.14 . The IUPAC name for this compound is 5-azaspiro[2.4]heptan-4-one .


Synthesis Analysis

The synthesis of 5-Azaspiro[2.4]heptan-4-one and its analogs has been reported in various studies . For instance, one study reported the synthesis of this compound and other analogs without isolation of intermediate . They assumed that the formation of 7-methyl-5,6-diazaspiro[2.4]heptan-6-en-4-one from 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .


Molecular Structure Analysis

The InChI code for 5-Azaspiro[2.4]heptan-4-one is 1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The boiling point of 5-Azaspiro[2.4]heptan-4-one is 302.6±11.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Dopamine D3 Receptor Antagonists

5-Azaspiro[2.4]heptan-4-one derivatives have been studied as potent and selective dopamine D3 receptor (D3R) antagonists. These compounds exhibit high affinity and selectivity at the D3R and are characterized for their pharmacokinetic properties in both in vitro and in vivo contexts. They are considered for further late lead optimization studies due to their favorable developability characteristics (Micheli et al., 2016).

Antibacterial Agents

A series of novel chiral 5-azaspiro[2.4]heptan-4-yl quinolones have been synthesized, demonstrating significant potency against both Gram-positive and Gram-negative bacteria. These compounds exhibit strong in vitro antibacterial activity against various respiratory pathogens, including multi-drug resistant and quinolone-resistant strains. Their pharmacokinetic profiles and physicochemical properties have been extensively evaluated (Kimura et al., 1994).

Orexin Receptor Antagonists

5-Azaspiro[2.4]heptane derivatives have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists. These compounds originated from a piperidine series and underwent SAR and Pharmacokinetic optimization. The lead compound exhibits potent activity against both orexin receptors with favorable pharmacokinetic properties and low cytochrome P450 inhibition potential (Stasi et al., 2013).

Building Blocks for Drug Discovery

The synthesis of various novel angular azaspiro[3.3]heptanes, including 5-azaspiro[2.4]heptanes, has been reported. These compounds are prepared in high yields using efficient sequences and are considered valuable building blocks in drug discovery. They are synthesized for use both as library members and individually on a preparative scale (Guerot et al., 2011).

JAK1-Selective Inhibitors

5-Azaspiro[2.4]heptan-4-one has been utilized in the structural design of a JAK1 selective inhibitor. The designed compound exhibited significant inhibition of JAK1 with a high selectivity index over JAK2. This compound was optimized through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests, and showed efficacy in in vivo studies (Chough et al., 2018).

Safety And Hazards

The safety information for 5-Azaspiro[2.4]heptan-4-one indicates that it may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZIVTLXBOAMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.4]heptan-4-one

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